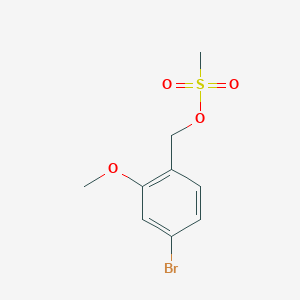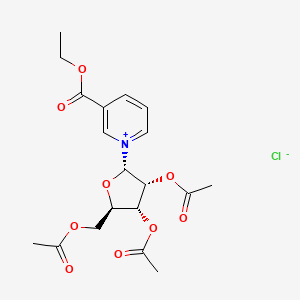
Diacetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-3-(ethoxycarbonyl)pyridin-1-ium Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diacetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-3-(ethoxycarbonyl)pyridin-1-ium Chloride is a complex organic compound with the molecular formula C19H24ClNO9 and a molecular weight of 445.85 g/mol. This compound is an intermediate in the synthesis of α-Nicotinamide Mononucleotide, which is used in various biochemical and cytochemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diacetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-3-(ethoxycarbonyl)pyridin-1-ium Chloride involves multiple steps. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
化学反应分析
Types of Reactions
Diacetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-3-(ethoxycarbonyl)pyridin-1-ium Chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions.
科学研究应用
Diacetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-3-(ethoxycarbonyl)pyridin-1-ium Chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Employed in biochemical studies to understand various biological processes.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the production of various chemical products.
作用机制
The mechanism of action of Diacetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-3-(ethoxycarbonyl)pyridin-1-ium Chloride involves its interaction with specific molecular targets and pathways. The compound may act as a reagent in biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways involved can vary depending on the specific application.
相似化合物的比较
Similar Compounds
Some compounds similar to Diacetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-3-(ethoxycarbonyl)pyridin-1-ium Chloride include:
- Acetic Acid 2,3-Diacetoxy-5-((1-Furan-2-yl-ET)-Pyridin-2-yl-Carbamoyl)-PH Ester
- Acetic Acid 3,4-Diacetoxy-5-(6-HO-Purin-9-yl)-Tetrahydro-Furan-2-ylmethyl Ester
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which allows it to be used as an intermediate in the synthesis of α-Nicotinamide Mononucleotide and other complex molecules. This makes it valuable in various scientific and industrial applications.
属性
分子式 |
C19H24ClNO9 |
|---|---|
分子量 |
445.8 g/mol |
IUPAC 名称 |
ethyl 1-[(2S,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;chloride |
InChI |
InChI=1S/C19H24NO9.ClH/c1-5-25-19(24)14-7-6-8-20(9-14)18-17(28-13(4)23)16(27-12(3)22)15(29-18)10-26-11(2)21;/h6-9,15-18H,5,10H2,1-4H3;1H/q+1;/p-1/t15-,16-,17-,18+;/m1./s1 |
InChI 键 |
GGHJNCFMLPPNIM-IIMWHLQWSA-M |
手性 SMILES |
CCOC(=O)C1=C[N+](=CC=C1)[C@@H]2[C@@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C.[Cl-] |
规范 SMILES |
CCOC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran (cis/trans mixture)](/img/structure/B13852022.png)
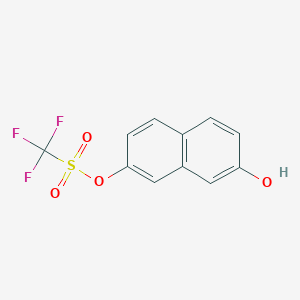

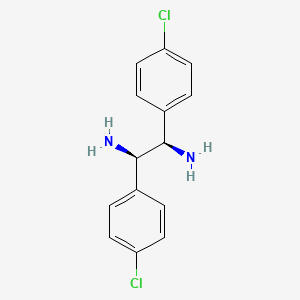
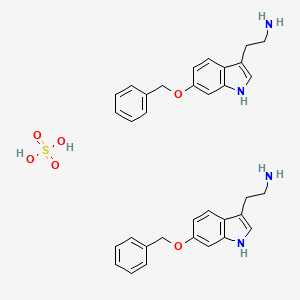
![7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13852067.png)
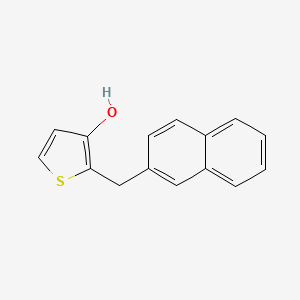
![rac N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-aminophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B13852079.png)

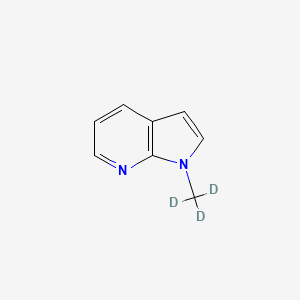
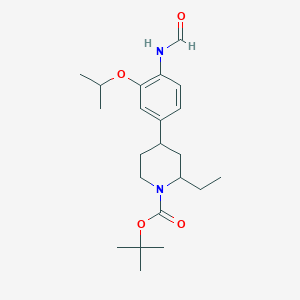
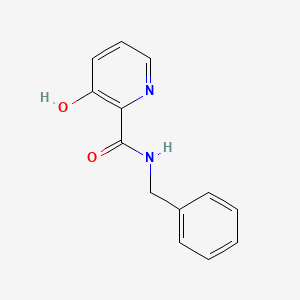
![4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid;hydrochloride](/img/structure/B13852099.png)
